5-((5-Methyl-1H-pyrazol-1-yl)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol
Description
IUPAC Nomenclature and Systematic Chemical Identification
The compound’s IUPAC name reflects its hierarchical construction:
- Core structure : 1,2,4-triazole-3-thiol scaffold (C₃H₃N₃S)
- Substituents :
- Position 5 : (5-methyl-1H-pyrazol-1-yl)methyl group (C₆H₇N₂)
- Position 4 : (tetrahydrofuran-2-yl)methyl group (C₅H₈O)
The systematic identification follows IUPAC rules for fused and non-fused heterocycles.
Molecular Formula : C₁₂H₁₇N₅OS
Molecular Weight : 279.36 g/mol
Synonyms :
| CAS | IUPAC Name |
|---|---|
| 1005651-99-9 | 5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol |
| – | 3-[(5-methylpyrazol-1-yl)methyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Molecular Architecture Analysis: Heterocyclic Core Modifications
The triazole core (C₃H₃N₃) undergoes dual functionalization:
- Position 4 : A (tetrahydrofuran-2-yl)methyl group introduces:
- Position 5 : A (5-methyl-1H-pyrazol-1-yl)methyl group provides:
Key Structural Features :
| Component | Role |
|---|---|
| Thiol group (-SH) | Tautomerism, reactivity in alkylation |
| Triazole core | Aromatic stability, hydrogen-bonding potential |
| THF substituent | Conformational adaptability |
Crystallographic Studies and Solid-State Conformational Analysis
While direct crystallographic data for this compound is sparse, analogous triazole-thiol derivatives provide insights:
Observed Trends in Related Compounds :
In this compound, the THF substituent likely adopts a chair-like conformation, minimizing steric strain between the triazole and pyrazole moieties. The thiol group may engage in intermolecular hydrogen bonding in the solid state, similar to disulfanediyl derivatives.
Tautomeric Behavior: Thiol-Thione Equilibrium Dynamics
The compound exhibits thiol-thione tautomerism, governed by:
Equilibrium Mechanism :
| Form | Structure | Stability Factors |
|---|---|---|
| Thiol | –SH group | Favored in acidic media, lower polarity |
| Thione | =S group | Dominant in neutral/alkaline conditions, enhanced resonance stabilization |
Analytical Methods for Tautomer Discrimination :
Experimental Observations :
Properties
IUPAC Name |
3-[(5-methylpyrazol-1-yl)methyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5OS/c1-9-4-5-13-17(9)8-11-14-15-12(19)16(11)7-10-3-2-6-18-10/h4-5,10H,2-3,6-8H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXDCGWZFFRMEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC2=NNC(=S)N2CC3CCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((5-Methyl-1H-pyrazol-1-yl)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol (CAS No. 1005700-34-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that includes pyrazole and triazole rings, which are known for their biological activity. The molecular formula is with a molecular weight of 265.34 g/mol .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The presence of the triazole moiety allows for interactions with enzymes involved in critical signaling pathways. For instance, compounds with similar structures have shown inhibitory effects on kinases and other enzymes linked to cancer progression .
- Antioxidant Activity : Thiol groups in the structure can contribute to antioxidant properties by scavenging free radicals, which is crucial in preventing oxidative stress-related diseases .
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various pathogens, suggesting that this compound may exhibit similar effects .
Anticancer Activity
A study evaluated the anticancer potential of related triazole-thione derivatives against various cancer cell lines. For instance, compounds derived from 1,2,4-triazoles exhibited significant cytotoxicity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values ranging from 27.3 to 43.4 μM . This suggests that this compound may possess similar anticancer properties.
Antimicrobial Activity
Compounds containing the triazole ring have been reported to show antibacterial activity against a range of pathogens. For example, a derivative was found effective against several bacterial strains compared to standard antibiotics like chloramphenicol . This indicates a potential application for our compound in treating infections.
Case Study 1: Antiviral Activity
Research into pyrazolo[1,5-a]pyrimidine derivatives has indicated that modifications involving triazoles can enhance antiviral activity against β-coronaviruses . This suggests that similar modifications in our compound could lead to promising antiviral agents.
Case Study 2: Enzyme Inhibition
A study focusing on the substitution of amide groups with triazoles demonstrated improved potency and metabolic stability for CSNK2 inhibitors . This highlights the potential for our compound to serve as a scaffold for developing new inhibitors targeting specific kinases involved in cancer.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown potential against various pathogens, including bacteria and fungi. Research indicates that triazole-thiol compounds can inhibit the growth of resistant strains of microorganisms, making them valuable in the development of new antimicrobial agents .
Case Study:
A study synthesized several triazole derivatives and tested their antimicrobial activity using agar-well diffusion methods. Some compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. The presence of the thiol group was crucial for enhancing the antimicrobial efficacy .
Antifungal Properties
Triazoles are particularly important in treating fungal infections due to their mechanism of action, which involves inhibiting ergosterol biosynthesis. The compound's structural features suggest it may possess antifungal activity, potentially contributing to the development of new antifungal drugs .
Fungicides
The compound's antifungal properties make it a candidate for use as a fungicide in agriculture. Triazoles are commonly used in crop protection to manage fungal diseases that affect various plants. The ability to modify the side chains (like the tetrahydrofuran moiety) can enhance its efficacy and selectivity against specific fungal pathogens.
Research Findings:
Field trials have demonstrated that triazole-based fungicides significantly reduce fungal infections in crops such as wheat and barley. The application of these compounds has been linked to improved yield and quality of produce .
Chemical Synthesis
The unique structure of 5-((5-Methyl-1H-pyrazol-1-yl)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol allows for various synthetic applications in organic chemistry. Its synthesis involves multi-step reactions that can be tailored to produce other bioactive compounds.
Synthetic Pathways
The synthesis typically begins with the formation of pyrazole derivatives followed by thiolation and cyclization reactions to form the final triazole structure. This versatility makes it a useful intermediate in pharmaceutical chemistry for developing new therapeutic agents .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against resistant strains |
| Antifungal drugs | Inhibits ergosterol biosynthesis | |
| Agricultural Science | Fungicides | Reduces fungal infections in crops |
| Chemical Synthesis | Intermediate for drug development | Versatile synthesis pathways available |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazole-Thiol Derivatives
Key Comparative Insights:
Substituent Effects on Bioactivity: The phenyl derivative (Table 1, Row 1) exhibits moderate antiradical activity due to the thiol group’s radical scavenging capacity, but its hydrophobicity limits solubility . Halogenated analogs (Table 1, Row 2) show improved antimicrobial activity, attributed to halogen-mediated hydrophobic and electrostatic interactions with target proteins . This could improve bioavailability in aqueous environments .
Synthetic Methodologies: Alkylation of triazole-thiol precursors is a common strategy. For example, the phenyl derivative is synthesized via reaction with alkyl halides in basic aqueous methanol . The THF-containing analog likely requires a tetrahydrofuran-derived alkylating agent (e.g., 2-(bromomethyl)tetrahydrofuran), with reaction conditions optimized for steric hindrance from the THF ring .
Structural Characterization :
- All compounds are validated via $^1$H NMR (e.g., THF methyl protons at δ 3.6–4.0 ppm) and IR (S-H stretch ~2550 cm⁻¹) .
- Crystallographic data (e.g., for isostructural compounds in ) suggest planar triazole cores with substituent orientation affecting packing and intermolecular interactions.
Therapeutic Potential: The phenyl derivative’s antiradical activity positions it as a candidate for oxidative stress-related diseases . The target compound may exhibit unique activity due to the THF group’s resemblance to bioactive furan derivatives (e.g., antiviral or CNS-targeting drugs) .
Preparation Methods
Solvent and Catalytic Systems
Temperature and Time
| Reaction Step | Optimal Temperature | Time | Yield (%) |
|---|---|---|---|
| Cyclocondensation | 145°C | 40 min | 78 |
| Schiff Base Formation | Reflux | 6 h | 82 |
| Alkylation | 60°C | 12 h | 89 |
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Synthetic Routes
Q & A
Q. Experimental Validation :
- Stability Tests : Monitor degradation in aqueous buffers (pH 1–10) via HPLC. Half-life >24 hours at pH 7.4 supports drug-like stability .
What strategies mitigate solubility challenges in biological assays?
Advanced Research Question
Methodology :
- Co-solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain compound solubility without cytotoxicity .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm size) to enhance bioavailability .
- Salt Formation : Sodium or potassium salts of the thiol group improve aqueous solubility by 10–15-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
